molecular formula C29H38N2O5 B3082523 Fmoc-l-lys(octanoyl)-oh CAS No. 1128181-16-7

Fmoc-l-lys(octanoyl)-oh

Cat. No.: B3082523
CAS No.: 1128181-16-7
M. Wt: 494.6 g/mol
InChI Key: ZCIXUEOOUDTVJN-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-l-lys(octanoyl)-oh: is a derivative of lysine, an essential amino acid, modified with an octanoyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine, allowing for selective reactions at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-lys(octanoyl)-oh typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Acylation: The protected lysine is then acylated with octanoyl chloride to introduce the octanoyl group. This reaction is usually carried out in an organic solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Solid-phase peptide synthesis (SPPS) is often used in industrial settings to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.

    Acylation: The free amino group can undergo further acylation reactions with various acyl chlorides to introduce different acyl groups.

    Substitution: The octanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (dimethylformamide).

    Acylation: Octanoyl chloride in DCM with TEA.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Deprotection: Lysine derivatives with a free amino group.

    Acylation: Lysine derivatives with various acyl groups.

    Substitution: Lysine derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: Fmoc-l-lys(octanoyl)-oh is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its ability to protect the amino group allows for selective reactions, making it a valuable tool in synthetic chemistry.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based probes for imaging and diagnostic purposes.

Medicine: This compound is used in the development of peptide-based therapeutics. Its derivatives are explored for their potential as drug delivery systems and as active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including tissue engineering and drug delivery .

Mechanism of Action

The mechanism of action of Fmoc-l-lys(octanoyl)-oh involves its ability to protect the amino group of lysine, allowing for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. The octanoyl group provides hydrophobicity, influencing the compound’s interactions with other molecules and its self-assembly properties .

Comparison with Similar Compounds

    Fmoc-l-lys(biotin)-oh: A lysine derivative with a biotin group, used for biotinylation in biochemical assays.

    Fmoc-l-lys(fluorescein)-oh: A lysine derivative with a fluorescein group, used as a fluorescent probe in imaging studies.

    Fmoc-l-lys(dansyl)-oh: A lysine derivative with a dansyl group, used as a fluorescent probe in biochemical assays.

Uniqueness: Fmoc-l-lys(octanoyl)-oh is unique due to the presence of the octanoyl group, which imparts hydrophobicity and influences its self-assembly properties. This makes it particularly useful in the synthesis of peptide-based materials and in studies involving hydrophobic interactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIXUEOOUDTVJN-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-l-lys(octanoyl)-oh
Reactant of Route 2
Reactant of Route 2
Fmoc-l-lys(octanoyl)-oh
Reactant of Route 3
Reactant of Route 3
Fmoc-l-lys(octanoyl)-oh
Reactant of Route 4
Reactant of Route 4
Fmoc-l-lys(octanoyl)-oh
Reactant of Route 5
Reactant of Route 5
Fmoc-l-lys(octanoyl)-oh
Reactant of Route 6
Reactant of Route 6
Fmoc-l-lys(octanoyl)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.